2-Methoxyphenyl 2-fluorobenzoate
Description
2-Methoxyphenyl 2-fluorobenzoate is an aromatic ester featuring a methoxy-substituted phenyl group esterified to 2-fluorobenzoic acid. Its molecular structure combines electron-donating (methoxy) and electron-withdrawing (fluorine) groups, influencing its physicochemical and spectroscopic properties. The ester’s stability, solubility, and reactivity are likely modulated by steric effects from the methoxyphenyl group and electronic effects from fluorine .
Properties
Molecular Formula |
C14H11FO3 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C14H11FO3/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3 |
InChI Key |
WRJVZLGILZUYQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
(a) Methyl 4-Chloro-2-Fluorobenzoate
- Structure : Replaces the methoxyphenyl group with a methyl ester and introduces a chlorine substituent at the 4-position of the benzoate ring.
- Chlorine (electron-withdrawing) vs. methoxy (electron-donating) substituents alter electronic density on the aromatic ring, affecting reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .
(b) 4-Chloro-2-(4-Morpholinylcarbothioyl)Phenyl 2-Fluorobenzoate
- Structure : Incorporates a morpholinylcarbothioyl group and chlorine substituent.
- The thiocarbonyl group may increase stability against hydrolysis compared to oxygen-based esters .
(c) 2-Methoxy-4,6-Ditrifluoromethylbenzoic Acid Derivatives
- Structure : Features trifluoromethyl groups at the 4- and 6-positions of the benzoate ring.
- Key Differences :
Physicochemical Properties
| Property | 2-Methoxyphenyl 2-Fluorobenzoate | Methyl 4-Chloro-2-Fluorobenzoate | 4-Chloro-2-(Morpholinylcarbothioyl)Phenyl 2-Fluorobenzoate |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₁FO₃ (estimated) | C₈H₆ClFO₂ | C₁₈H₁₆ClFN₂O₂S |
| Molar Mass (g/mol) | ~258.25 | 188.58 | ~402.85 |
| Key Substituents | 2-methoxyphenyl, 2-fluoro | Methyl, 4-chloro, 2-fluoro | 4-chloro, morpholinylcarbothioyl, 2-fluoro |
| Solubility | Likely low in water; high in organic solvents | Moderate in polar aprotic solvents (e.g., DMF) | Enhanced solubility in polar solvents due to morpholine group |
| Stability | Moderate (steric protection from methoxyphenyl) | Higher hydrolysis susceptibility (methyl ester) | High (thiocarbonyl resistance to hydrolysis) |
Note: Data inferred from structural analogues in , and 8.
Spectroscopic and Computational Insights
Spectroscopy :
- The methoxy group in 2-methoxyphenyl 2-fluorobenzoate would produce distinct NMR signals (e.g., ~δ 3.8 ppm for OCH₃) and IR stretches (~1250 cm⁻¹ for C-O-C). Fluorine’s electronegativity may deshield adjacent protons, shifting NMR peaks upfield .
- Compared to Methyl 4-chloro-2-fluorobenzoate, the methoxyphenyl group introduces additional aromatic protons, complicating the NMR spectrum but aiding structural elucidation .
Computational Studies :
- Analogous triazolone-benzoate derivatives optimized using B3LYP/6-31G(d,p) methods () suggest that electron-donating groups like methoxy stabilize the ester via resonance, while electron-withdrawing groups (e.g., fluorine) polarize the carbonyl, enhancing electrophilicity .
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